2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide
Description
The exact mass of the compound this compound is 436.16477390 g/mol and the complexity rating of the compound is 650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O2/c1-33-21-9-2-5-17(13-21)14-24(32)27-20-8-3-6-18(15-20)22-10-11-23-28-29-25(31(23)30-22)19-7-4-12-26-16-19/h2-13,15-16H,14H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVLSHGJWYUJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C5=CN=CC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound features a complex arrangement that includes:
- A methoxyphenyl group
- A triazolo[4,3-b]pyridazin moiety
- A pyridinyl substituent
This unique structure is believed to contribute to its biological activity through interactions with specific molecular targets.
The compound is hypothesized to exert its biological effects primarily through the inhibition of key kinases involved in cancer progression. Specifically, it may target the c-Met kinase , which plays a significant role in tumor growth and metastasis. Research indicates that compounds with similar structural motifs have shown promising inhibitory effects on c-Met, leading to reduced cell proliferation in various cancer cell lines.
Antitumor Activity
Recent studies have evaluated the antitumor potential of related triazole derivatives. For instance:
- A derivative demonstrated an IC50 value of 0.15 μM against MCF-7 breast cancer cells and 0.83 μM against A549 lung cancer cells, indicating potent antitumor activity .
- The compound's ability to induce apoptosis and inhibit cell cycle progression has been confirmed through various assays including flow cytometry and Annexin V staining .
Kinase Inhibition
The compound's potential as a c-Met inhibitor was highlighted in a study where it exhibited nanomolar level inhibition (IC50 = 48 nM ) against c-Met kinase . This suggests that the compound may serve as a lead candidate for developing targeted therapies in cancers characterized by aberrant c-Met signaling.
Data Tables
| Biological Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Antitumor | MCF-7 | 0.15 | Apoptosis induction |
| Antitumor | A549 | 0.83 | Cell cycle arrest |
| Kinase Inhibition | c-Met | 0.048 | Inhibition of phosphorylation |
Case Studies
- Study on Triazole Derivatives : A series of studies explored the biological activities of various triazole derivatives similar to the compound . One study found that modifications to the triazole ring significantly enhanced antitumor activity against several cancer cell lines .
- In Vivo Efficacy : Preliminary animal studies indicated that compounds with similar structures could reduce tumor size significantly compared to controls when administered at therapeutic doses .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing triazole and pyridazine moieties exhibit significant anticancer properties. The structural similarity of 2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide to known anticancer agents positions it as a candidate for further investigation in cancer therapy. Studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
Compounds with similar chemical frameworks have demonstrated anti-inflammatory properties. The methoxy group may enhance the compound's ability to modulate inflammatory pathways, making it a potential candidate for treating inflammatory diseases .
Neuroprotective Properties
Research into the neuroprotective effects of related compounds suggests that they may help in conditions such as Alzheimer's disease. The pyridine and triazole components are known to interact with neuroreceptors, potentially offering therapeutic benefits against neurodegenerative disorders .
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, leading to the hypothesis that this compound could yield similar results due to its structural components .
Case Study 2: Inhibition of Inflammatory Cytokines
In vitro studies have demonstrated that compounds with methoxy and pyridine functionalities can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may be effective in reducing inflammation .
Chemical Reactions Analysis
Chemical Reactions Involving 2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide
This compound can undergo several types of chemical reactions typical for amides and heterocycles:
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Hydrolysis : The amide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
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Nucleophilic Substitution : The pyridinyl and triazolopyridazine moieties can participate in nucleophilic substitution reactions, allowing for the introduction of new functional groups.
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Oxidation : The methoxy group can be oxidized to form a hydroxyl or carbonyl group under appropriate conditions.
Reaction Conditions:
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Solvents : Common solvents include dimethylformamide (DMF) and dichloromethane (DCM).
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Catalysts : Catalysts such as palladium or copper complexes may be used for coupling reactions.
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Temperature : Reactions are typically carried out at temperatures ranging from room temperature to 100°C.
Analytical Techniques for Characterization
Characterization of 2-(3-methoxyphenyl)-N-{3-[3-(pyridin-3-yl)- triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide involves various spectroscopic methods:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of the compound.
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Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.
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Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern.
Potential Biological Targets:
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Enzyme Inhibitors : The compound may act as an inhibitor for specific enzymes involved in disease processes.
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Receptor Modulators : It could modulate the activity of receptors involved in signaling pathways.
Data Table: Chemical Reactions and Conditions
| Reaction Type | Conditions | Products/Outcomes |
|---|---|---|
| Hydrolysis | Acidic or Basic Conditions | Carboxylic Acid and Amine |
| Nucleophilic Substitution | Palladium/Copper Catalysts, DMF/DCM Solvents | Introduction of New Functional Groups |
| Oxidation | Oxidizing Agents (e.g., KMnO4), Temperature Control | Hydroxyl or Carbonyl Group Formation |
Q & A
Q. Advanced
- Oxidant Screening : Compare NaOCl with alternatives like DDQ or MnO₂, balancing reactivity and environmental impact .
- Solvent Optimization : Test ethanol against DMF or THF to enhance solubility of intermediates .
- Catalyst Exploration : Transition metals (e.g., Cu(I)) could accelerate cyclization but may introduce purification challenges.
How should contradictions in reported biological activity data be addressed?
Q. Advanced
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control groups across studies .
- Structural Analog Analysis : Compare activity of derivatives (e.g., pyridinyl vs. methoxyphenyl substitutions) to identify pharmacophore elements .
- Dose-Response Validation : Replicate studies with rigorous IC₅₀/EC₅₀ measurements to resolve potency discrepancies .
What computational strategies predict the compound’s reactivity or target interactions?
Q. Advanced
- Density Functional Theory (DFT) : Models electronic properties (e.g., HOMO/LUMO) to predict sites for electrophilic substitution .
- Molecular Docking : Screens against kinase or GPCR targets using software like AutoDock Vina, guided by triazolopyridazine’s affinity for ATP-binding pockets .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purification : Column chromatography is impractical at scale; switch to recrystallization or continuous flow systems .
- Byproduct Management : Monitor and remove trace metals (e.g., iron from reduction steps) via chelating resins .
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC to monitor reaction progress in real time .
How does the compound’s stability vary under different storage conditions?
Q. Basic
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants to avoid hydrolysis of the acetamide group .
- Solution Stability : Test in DMSO/PBS over 72 hours to determine shelf life for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
